(Z)-2-((Methylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride
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Overview
Description
(Z)-2-((Methylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a cyclopropane ring, a phenyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((Methylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor, followed by the introduction of the methylamino group and the esterification of the carboxylic acid. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((Methylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((Methylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (Z)-2-((Methylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds with similar cyclopropane rings.
Phenyl esters: Compounds containing phenyl groups and ester functionalities.
Methylamino compounds: Molecules with methylamino groups.
Uniqueness
(Z)-2-((Methylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride is unique due to its combination of structural features. The presence of the cyclopropane ring, phenyl group, and ethyl ester moiety in a single molecule provides it with distinct chemical and biological properties that are not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
85467-19-2 |
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Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
[(1S,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methyl-methylazanium;chloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-3-17-13(16)14(9-12(14)10-15-2)11-7-5-4-6-8-11;/h4-8,12,15H,3,9-10H2,1-2H3;1H/t12-,14+;/m1./s1 |
InChI Key |
OSJCCQMHVMKXPX-OJMBIDBESA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@@H]1C[NH2+]C)C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CCOC(=O)C1(CC1C[NH2+]C)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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